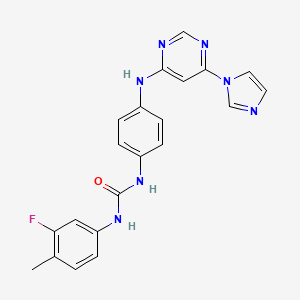
1-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(3-fluoro-4-methylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(3-fluoro-4-methylphenyl)urea is a useful research compound. Its molecular formula is C21H18FN7O and its molecular weight is 403.421. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Derivative Formation
Research has explored reactions involving cyclic oxalyl compounds and N-amino-pyrimidine derivatives to create N,N′-disubsituted ureas and imidazolyl-pyrimidinones. These compounds have been synthesized through cyclization reactions, showcasing the chemical versatility and potential for creating novel derivatives of urea-based compounds for various applications, including the development of new materials or biological probes (Altural & Kollenz, 1990).
Antiproliferative Agents
A series of (imidazo[1,2-a]pyrazin-6-yl)ureas, synthesized through key intermediates, have displayed cytostatic activity against non-small cell lung cancer cell lines, suggesting potential applications in cancer therapy. The selective dose-dependent response of certain cell lines highlights the compound's specificity and opens avenues for targeted cancer treatment research (Bazin et al., 2016).
Antioxidant Activity
Studies have also focused on the antioxidant properties of certain urea derivatives, including the synthesis of compounds with potential therapeutic applications. This research indicates the broader applicability of urea derivatives beyond their known uses, suggesting their potential in combating oxidative stress-related diseases (George et al., 2010).
Cytokinin-like Activity
Urea derivatives have been identified to possess cytokinin-like activity, influencing plant cell division and differentiation. This has significant implications for agriculture and plant biotechnology, providing tools for plant growth regulation and morphogenesis (Ricci & Bertoletti, 2009).
Fluorescence Switching
Imidazo[1,5-a]pyridinium ions, derivable from urea compounds, exhibit fluorescence switching properties. This characteristic makes them suitable for developing pH-sensors with dual emission pathways, offering applications in bioimaging and environmental sensing (Hutt et al., 2012).
Properties
IUPAC Name |
1-(3-fluoro-4-methylphenyl)-3-[4-[(6-imidazol-1-ylpyrimidin-4-yl)amino]phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN7O/c1-14-2-3-17(10-18(14)22)28-21(30)27-16-6-4-15(5-7-16)26-19-11-20(25-12-24-19)29-9-8-23-13-29/h2-13H,1H3,(H,24,25,26)(H2,27,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABNHGZOJGDYIPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CN=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
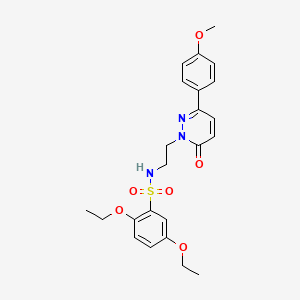
![2-{[1-(5-fluoropyrimidin-4-yl)azetidin-3-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2523425.png)
![[3,4,5-Triacetyloxy-6-(4-methylphenoxy)oxan-2-yl]methyl acetate](/img/structure/B2523426.png)

![2-{[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2523429.png)
![(2R,3R)-2-[2-(2-Methylphenyl)pyrazol-3-yl]oxolane-3-carboxylic acid](/img/structure/B2523430.png)
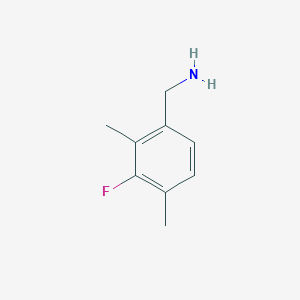
![4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-5-isopropyl-2-(1H-pyrrol-1-yl)-1,3-thiazole](/img/structure/B2523435.png)
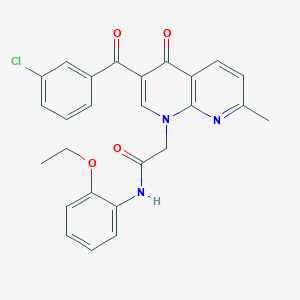

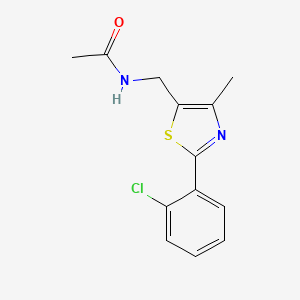
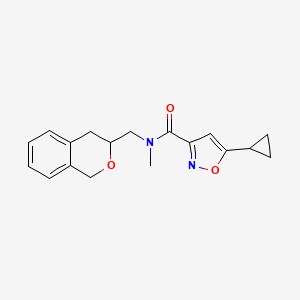

![(E)-4-(Dimethylamino)-N-[2-[1-(4-fluorophenyl)pyrazol-3-yl]ethyl]but-2-enamide](/img/structure/B2523442.png)
